molecular formula C22H30N4O4 B13711655 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B13711655
M. Wt: 414.5 g/mol
InChI Key: JEKQYPUPJKRHRM-UHFFFAOYSA-N
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Description

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structure, which includes an isoindoline-1,3-dione core and a piperidyl group, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione with 9-aminononylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to its specific side chain, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H30N4O4/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28)

InChI Key

JEKQYPUPJKRHRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN

Origin of Product

United States

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